2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde typically involves the condensation of 4-methoxy-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK inhibitory activity
Uniqueness
2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-(4-methoxypyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8N4O2/c1-15-8-4-12-13(5-8)9-10-2-7(6-14)3-11-9/h2-6H,1H3 |
InChI Key |
NYBVNCXGFMEGDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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